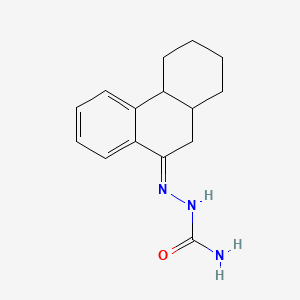
2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with ketones or aldehydes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone typically involves the reaction of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrenone derivatives: These compounds share a similar core structure but differ in their functional groups.
Semicarbazones: Other semicarbazones with different parent ketones or aldehydes.
Uniqueness
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7498-82-0 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
[(E)-2,3,4,4a,10,10a-hexahydro-1H-phenanthren-9-ylideneamino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-8,10-11H,1-2,5-6,9H2,(H3,16,18,19)/b17-14+ |
Clé InChI |
JOBXDIOTFVACCN-SAPNQHFASA-N |
SMILES isomérique |
C1CCC2C(C1)C/C(=N\NC(=O)N)/C3=CC=CC=C23 |
SMILES canonique |
C1CCC2C(C1)CC(=NNC(=O)N)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


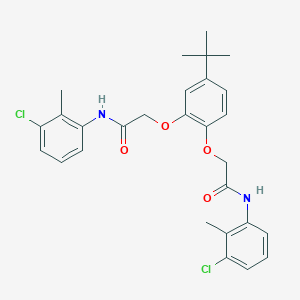

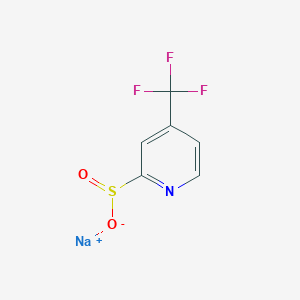
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
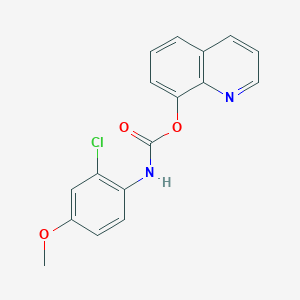
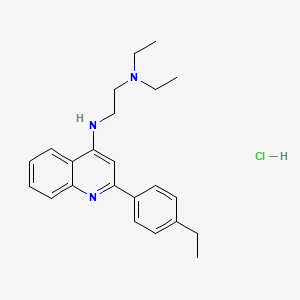

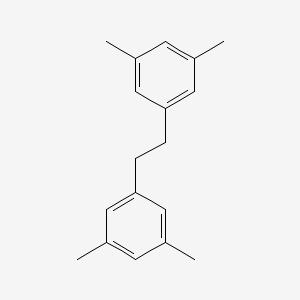
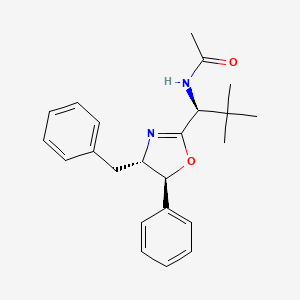
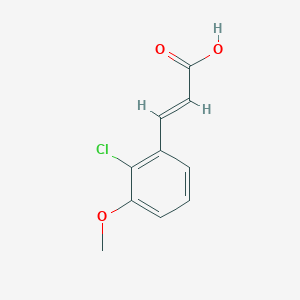

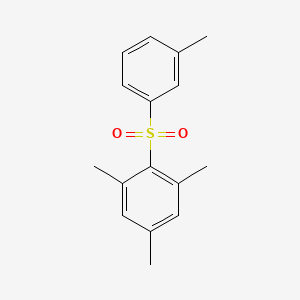
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

